REACTION_SMILES
|
[Br:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[C:35]([Cl:36])([Cl:37])([Cl:38])[Cl:39].[F:1][c:2]1[c:3](-[c:8]2[cH:9][cH:10][c:11]([CH3:14])[cH:12][cH:13]2)[cH:4][cH:5][cH:6][cH:7]1.[N:23]([C:24]([CH3:25])([CH3:26])[C:27]#[N:28])=[N:29][C:30]([CH3:31])([CH3:32])[C:33]#[N:34]>>[F:1][c:2]1[c:3](-[c:8]2[cH:9][cH:10][c:11]([CH2:14][Br:15])[cH:12][cH:13]2)[cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(-c2ccccc2F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccccc1-c1ccc(CBr)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |